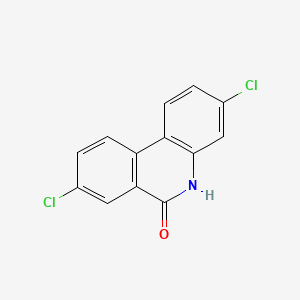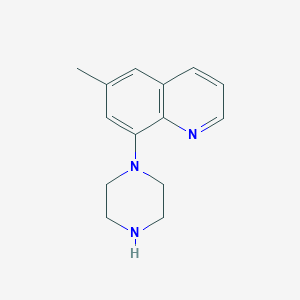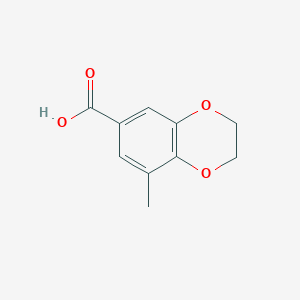
3-(furan-3-yl)-4-methylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(furan-3-yl)-4-methylaniline is an organic compound characterized by the presence of a methyl group, a furan ring, and an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(furan-3-yl)-4-methylaniline typically involves the reaction of 4-methyl-3-nitroaniline with furan under specific conditions. The nitro group is reduced to an amine, and the furan ring is introduced through a coupling reaction. Common reagents used in this synthesis include palladium catalysts and hydrogen gas for the reduction step.
Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions: 3-(furan-3-yl)-4-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline moiety or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the furan ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium catalysts or sodium borohydride can be used.
Substitution: Halogenating agents, such as bromine or chlorine, and nucleophiles like amines or alcohols are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic or furan rings.
Aplicaciones Científicas De Investigación
3-(furan-3-yl)-4-methylaniline has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(furan-3-yl)-4-methylaniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, influencing biochemical pathways. The furan ring and aniline moiety play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
- 4-Methyl-3-(2-furyl)-aniline
- 4-Methyl-3-(4-furyl)-aniline
- 4-Methyl-3-(3-thienyl)-aniline
Comparison: 3-(furan-3-yl)-4-methylaniline is unique due to the specific positioning of the furan ring and the methyl group. This structural arrangement influences its chemical reactivity and potential applications. Compared to its analogs, this compound may exhibit different binding affinities and reactivity profiles, making it valuable for specific research and industrial purposes.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
3-(furan-3-yl)-4-methylaniline |
InChI |
InChI=1S/C11H11NO/c1-8-2-3-10(12)6-11(8)9-4-5-13-7-9/h2-7H,12H2,1H3 |
Clave InChI |
SDIZRGJAYGJNCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)N)C2=COC=C2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1H-Dibenzo[de,h]quinoline-2,7-dione](/img/structure/B8753211.png)




![Ethyl furo[3,2-b]pyridine-5-carboxylate](/img/structure/B8753239.png)








